molecular formula C32H23Br2N3O3 B5075478 6-bromo-3-[1-(2-bromobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone

6-bromo-3-[1-(2-bromobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone

Cat. No.: B5075478
M. Wt: 657.3 g/mol
InChI Key: RQVRJIOQJWSSLR-UHFFFAOYSA-N
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Description

6-Bromo-3-[1-(2-bromobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone is a heterocyclic compound featuring a quinolinone core substituted with bromine at position 6, a phenyl group at position 4, and a pyrazoline ring at position 2. The pyrazoline moiety is further functionalized with a 2-bromobenzoyl group and a 4-methoxyphenyl group.

Properties

IUPAC Name

6-bromo-3-[2-(2-bromobenzoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23Br2N3O3/c1-40-22-14-11-19(12-15-22)28-18-27(36-37(28)32(39)23-9-5-6-10-25(23)34)30-29(20-7-3-2-4-8-20)24-17-21(33)13-16-26(24)35-31(30)38/h2-17,28H,18H2,1H3,(H,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVRJIOQJWSSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3Br)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-bromo-3-[1-(2-bromobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound possesses a molecular formula of C32H23Br2N3O3 and includes multiple pharmacophoric elements, such as the quinolinone and pyrazole moieties, which are known for their diverse biological activities. The presence of bromine and methoxy groups enhances its reactivity and potential interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing pyrazole rings have shown promising activity against various viruses. In a study assessing heterocyclic compounds, certain pyrazole derivatives exhibited up to 91% inhibition of HSV-1 replication in Vero cells at a concentration of 50 µM, with low cytotoxicity (CC50 = 600 µM) .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research on related quinolinone derivatives has demonstrated their effectiveness against bacterial strains by targeting DNA synthesis mechanisms. For example, fluoroquinolones, which share structural similarities with quinolinones, inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death .

Study 1: Antiviral Efficacy

A study investigating a series of novel heterocyclic compounds found that specific derivatives exhibited significant antiviral activity against BVDV in MDBK cells. One compound demonstrated lower cytotoxicity compared to ribavirin, a standard antiviral drug . This suggests that similar compounds might be effective against other viral infections.

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial agents derived from quinolinones, several compounds were synthesized and screened for efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the chemical structure enhanced antibacterial activity significantly .

Data Table: Summary of Biological Activities

Activity Target Efficacy Reference
AntiviralHSV-191% inhibition at 50 µM
AntiviralBVDVLower cytotoxicity than ribavirin
AntimicrobialVarious bacterial strainsSignificant inhibition observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Data (IR, NMR, etc.)
Target Compound: 6-Bromo-3-[1-(2-bromobenzoyl)-5-(4-methoxyphenyl)-...quinolinone C32H22Br2N3O3 (inferred) ~668.35 (estimated) 2-Bromobenzoyl, 4-methoxyphenyl Data not explicitly provided in evidence
: 3-Chlorobenzoyl analog C32H23BrClN3O3 612.91 3-Chlorobenzoyl (vs. 2-bromobenzoyl), 4-methoxyphenyl IR/NMR data unspecified; likely similar quinolinone signals
: Diethylamino-propanoyl derivative C32H29Br2N4O2 (inferred) ~677.42 (estimated) 4-Bromophenyl, diethylamino-propanoyl MDL number: MFCD01004667; potential EIF2AK3 activator
: Nitro/trimethoxy analog C34H27BrN4O7 683.50 4-Nitrophenyl, 3,4,5-trimethoxybenzoyl Density: 1.49 g/cm³; pKa: ~9.43
Key Observations:

Substituent Effects: The 2-bromobenzoyl group in the target compound differs from the 3-chlorobenzoyl group in , altering steric and electronic properties. Bromine’s larger size and stronger electron-withdrawing effect may enhance binding affinity in therapeutic targets compared to chlorine . The 4-nitrophenyl and trimethoxybenzoyl groups in significantly elevate molecular weight and polarity, likely impacting pharmacokinetic properties .

The EIF2AK3 activator designation for ’s compound highlights the role of pyrazoline derivatives in modulating stress-response pathways, a property that could extend to the target compound .

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